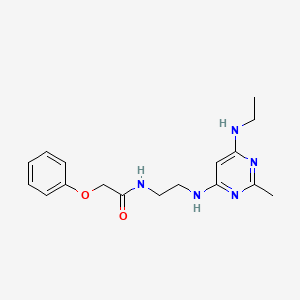
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide" is a chemical entity that appears to be structurally related to pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The compound is not directly mentioned in the provided papers, but the papers do discuss related pyrimidine analogs and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound of interest.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve several steps, including condensation reactions, amidification, and cyclization. For instance, the condensation of ethyl α-acetamidoacetoacetate with guanidine carbonate can yield a 5-acetamido-2-amino-4-hydroxy-6-methylpyrimidine, which can further react with bromoacetyl bromide to give a bromoacetamido derivative . Similarly, the reaction of 2-aminopyridine with ethyl cyanoacetate under specific conditions can lead to the formation of 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones or their isomeric cyanoacetamides . These methods suggest that the synthesis of the compound may involve similar condensation and cyclization steps.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. The presence of an ethylamino group and a phenoxyacetamide moiety in the compound suggests that it may have been synthesized through a targeted modification of the pyrimidine core to introduce these substituents. The structure-activity relationship (SAR) of such compounds is often explored to enhance their biological activity or to impart specific physical and chemical properties .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including cyclization and ring-opening reactions. For example, cyanoacetamides can cyclize into pyrido[1,2-a]pyrimidin-2-ones in the presence of an alcoholic solution of HCl, while the latter can undergo ring-opening when heated in DMSO . These reactions are indicative of the reactivity of the pyrimidine ring and its susceptibility to structural changes under different conditions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents. These properties include solubility, melting point, stability, and reactivity. For example, the introduction of an ethylamino group could potentially increase the basicity of the compound, while the presence of a phenoxyacetamide moiety might affect its hydrogen bonding capability and lipophilicity. The exact properties of "N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide" would need to be determined experimentally, but insights can be drawn from related compounds discussed in the literature .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compound Development
Research on pyrimidine derivatives, such as N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide, has led to significant advancements in the field of chemical synthesis. These compounds are often explored for their potential in creating new molecules with possible therapeutic applications. For instance, studies have shown the synthesis of 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines from specific precursors, highlighting the versatility and reactivity of pyrimidine derivatives in chemical synthesis (Roberts, Landor, & Bolessa, 1994). Such research is crucial for the development of new compounds that could be used in various scientific and pharmaceutical applications.
Antimicrobial and Biological Activities
Pyrimidine derivatives have been extensively studied for their biological activities, including antimicrobial properties. Synthesis and biological evaluation of certain pyrimidine compounds have demonstrated potential analgesic and anti-inflammatory effects, underscoring their relevance in medicinal chemistry (Chhabria, Bhatt, Raval, & Oza, 2007). Moreover, new pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, have been synthesized and evaluated for their antimicrobial capabilities, showing promise as novel antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds using pyrimidine derivatives is another significant area of research. These studies involve creating complex molecules with potential applications in drug discovery and development. For example, phenoxydifluoromethyl-substituted nitrogen heterocycles have been synthesized, providing insights into the design of biologically active heterocycles (Solodukhin et al., 2004). This research is instrumental in expanding the chemical space of compounds available for therapeutic exploration.
Wirkmechanismus
Target of Action
The primary target of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is currently unknown . The compound belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids . These compounds are often involved in a wide range of biological activities, suggesting that they may interact with multiple targets.
Biochemical Pathways
Without specific information on the primary target of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide, it’s challenging to identify the exact biochemical pathways it affects. Phenylacetamides and related compounds are known to be involved in a variety of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Eigenschaften
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-3-18-15-11-16(22-13(2)21-15)19-9-10-20-17(23)12-24-14-7-5-4-6-8-14/h4-8,11H,3,9-10,12H2,1-2H3,(H,20,23)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCCKMYCYHHHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

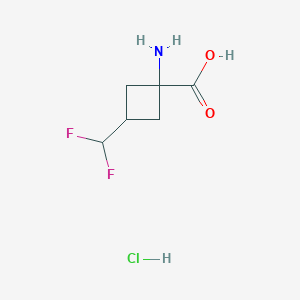
![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)
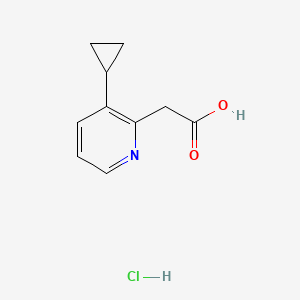

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)
![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)

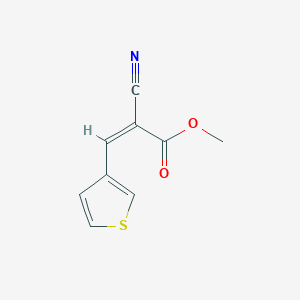
![2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2515441.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)
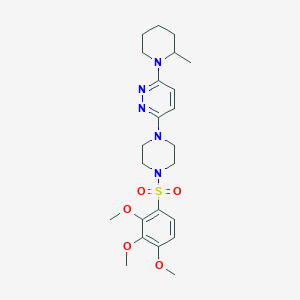

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)